molecular formula C4H8O2S B12693086 Methyl 2-mercaptopropionate, (S)- CAS No. 132958-63-5

Methyl 2-mercaptopropionate, (S)-

Cat. No.: B12693086
CAS No.: 132958-63-5
M. Wt: 120.17 g/mol
InChI Key: SNWKNPMDQONHKK-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The traditional synthetic method for Methyl 2-mercaptopropionate involves the esterification of 2-mercaptopropionic acid with methanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions at temperatures between 65-70°C for about 15 hours. After the reaction, methanol is removed by evaporation, and the product is purified by reduced pressure distillation .

Industrial Production Methods

In industrial settings, the production of Methyl 2-mercaptopropionate follows similar principles but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-mercaptopropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Disulfides or sulfonic acids.

  • **

Properties

CAS No.

132958-63-5

Molecular Formula

C4H8O2S

Molecular Weight

120.17 g/mol

IUPAC Name

methyl (2S)-2-sulfanylpropanoate

InChI

InChI=1S/C4H8O2S/c1-3(7)4(5)6-2/h3,7H,1-2H3/t3-/m0/s1

InChI Key

SNWKNPMDQONHKK-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](C(=O)OC)S

Canonical SMILES

CC(C(=O)OC)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.